C1orf167 Human Pre-designed siRNA Set A

Beschreibung

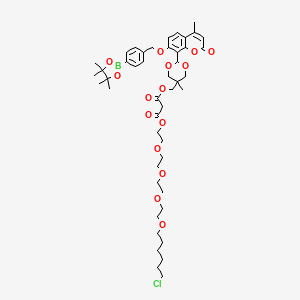

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C46H64BClO15 |

|---|---|

Molekulargewicht |

903.3 g/mol |

IUPAC-Name |

1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate |

InChI |

InChI=1S/C46H64BClO15/c1-33-27-40(51)61-42-36(33)15-16-37(57-29-34-11-13-35(14-12-34)47-62-44(2,3)45(4,5)63-47)41(42)43-59-31-46(6,32-60-43)30-58-39(50)28-38(49)56-26-25-55-24-23-54-22-21-53-20-19-52-18-10-8-7-9-17-48/h11-16,27,43H,7-10,17-26,28-32H2,1-6H3 |

InChI-Schlüssel |

QIDADYCRUNEJSO-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=C(C4=C(C=C3)C(=CC(=O)O4)C)C5OCC(CO5)(C)COC(=O)CC(=O)OCCOCCOCCOCCOCCCCCCCl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Enigma of C1orf167: A Technical Guide on its Function in Human Cells

For Immediate Release

An in-depth exploration of the uncharacterized protein C1orf167, detailing its emerging roles in critical cellular processes, including ferroptosis and antiviral responses, and its potential as a therapeutic target.

This technical guide provides a comprehensive overview of the current understanding of the human gene C1orf167 and its corresponding protein. Synthesizing data from high-throughput screening, protein-protein interaction databases, and large-scale gene expression atlases, this document serves as a core resource for researchers, scientists, and drug development professionals investigating novel therapeutic avenues.

Executive Summary

Chromosome 1 open reading frame 167 (C1orf167) is a largely uncharacterized protein that has recently emerged as a potential player in fundamental cellular pathways. While a detailed functional annotation remains elusive, recent evidence from genome-wide CRISPR screens implicates C1orf167 in the regulation of ferroptosis, a form of programmed cell death, and in the host response to viral infections. Furthermore, protein interaction data suggests connections to key cellular machinery involved in RNA metabolism and DNA repair. This guide consolidates the available quantitative data, outlines key experimental methodologies that have shed light on C1orf167's function, and visualizes the current understanding of its interaction networks and potential signaling pathways.

Gene and Protein Characteristics

C1orf167 is a protein-coding gene located on the p-arm of human chromosome 1. The canonical protein product is a large molecule with a predicted nuclear localization.

| Characteristic | Value | Source |

| Full Name | Chromosome 1 open reading frame 167 | NCBI |

| Gene Symbol | C1orf167 | HGNC |

| Chromosomal Location | 1p36.22 | Ensembl |

| Protein Size | 1489 amino acids | UniProt |

| Molecular Weight | ~165 kDa | UniProt |

| Predicted Subcellular Localization | Nucleus | COMPARTMENTS |

Functional Insights from High-Throughput Screening

Recent advances in functional genomics have provided the first significant clues into the cellular roles of C1orf167. Genome-wide CRISPR screens have identified this gene as a potential modulator of distinct cellular stress responses.

Role in Ferroptosis

A genome-wide CRISPR activation (CRISPRa) screen designed to identify novel regulators of ferroptosis revealed C1orf167 as a potential suppressor of this iron-dependent cell death pathway.

Experimental Protocol: Genome-Wide CRISPRa Screen for Ferroptosis Regulators

-

Cell Line: Human fibrosarcoma (HT-1080) cells engineered to express the CRISPRa machinery (dCas9-VPR).

-

Library: Genome-scale sgRNA library targeting the transcriptional start sites of human genes.

-

Screening Procedure:

-

Transduction of HT-1080-CRISPRa cells with the sgRNA library.

-

Selection of transduced cells with puromycin.

-

Treatment of the cell population with a ferroptosis-inducing agent (e.g., erastin (B1684096) or RSL3).

-

Collection of genomic DNA from surviving cells.

-

Amplification and deep sequencing of sgRNA cassettes to identify enriched sgRNAs corresponding to genes that confer resistance to ferroptosis.

-

-

Data Analysis: Computational analysis to identify sgRNAs and, by extension, genes that are significantly enriched in the surviving cell population compared to a control population.

Implication in Antiviral Response

Independent genome-wide CRISPR knockout screens have implicated C1orf167 in the cellular response to viral infections, including SARS-CoV-2 and Human Coronavirus OC43 (HCoV-OC43). These findings suggest a potential role for C1orf167 as a host factor influencing viral replication or the host's antiviral defenses.

Experimental Protocol: Genome-Wide CRISPR Knockout Screen for Viral Host Factors

-

Cell Lines: Human cell lines susceptible to the virus of interest (e.g., Huh7.5.1 for coronaviruses).

-

Library: Genome-scale sgRNA library targeting exons of human protein-coding genes.

-

Screening Procedure:

-

Generation of a stable Cas9-expressing cell line.

-

Transduction of the Cas9-expressing cells with the lentiviral sgRNA library.

-

Selection of transduced cells.

-

Infection of the cell population with the virus of interest.

-

Harvesting of surviving cells and extraction of genomic DNA.

-

PCR amplification and high-throughput sequencing of the sgRNA-encoding regions.

-

-

Data Analysis: Identification of sgRNAs that are either depleted (indicating essential host factors for viral replication) or enriched (suggesting host restriction factors) in the virus-infected population compared to a non-infected control.

Protein-Protein Interaction Network

Understanding the proteins with which C1orf167 interacts is crucial for elucidating its function. Data from affinity capture-mass spectrometry and affinity capture-RNA experiments have identified several potential interacting partners.

| Interacting Protein | Description | Experimental Method | Database |

| DDX39A | DExD-Box Helicase 39A, an ATP-dependent RNA helicase involved in pre-mRNA splicing and mRNA export. | Affinity Capture-RNA | BioGRID |

| RECQL4 | RecQ Like Helicase 4, a DNA helicase involved in DNA repair and maintenance of genomic stability. | Affinity Capture-MS | BioGRID |

DDX39A Interaction and Potential Role in RNA Metabolism

The interaction with DDX39A, an RNA helicase, suggests a potential role for C1orf167 in RNA processing, such as pre-mRNA splicing or the export of mature mRNA from the nucleus to the cytoplasm.

Experimental Protocol: Affinity Capture-RNA

-

Cell Lysis: Cells are lysed under conditions that preserve RNA-protein interactions.

-

Immunoprecipitation: An antibody targeting the bait protein (in this case, likely DDX39A) is used to pull down the protein and its associated RNA molecules.

-

Washing: The immunoprecipitated complexes are washed to remove non-specific binders.

-

RNA Elution and Purification: The bound RNA is eluted and purified.

-

Identification of Interacting RNAs/Proteins: The purified RNA can be identified by sequencing. The proteins in the complex, including C1orf167, would be identified by mass spectrometry of a parallel immunoprecipitation.

RECQL4 Interaction and Potential Role in DNA Repair

The interaction with RECQL4, a key DNA repair protein, points towards a possible involvement of C1orf167 in the DNA damage response. RECQL4 is known to function in multiple DNA repair pathways, and its interaction with C1orf167 may indicate a role in the recruitment or regulation of DNA repair machinery.

Experimental Protocol: Affinity Capture-Mass Spectrometry

-

Cell Lysis: Cells are lysed in a buffer that maintains protein-protein interactions.

-

Immunoprecipitation: An antibody targeting the bait protein (e.g., RECQL4) is incubated with the cell lysate to capture the protein and its binding partners.

-

Complex Pull-down: The antibody-protein complexes are captured using protein A/G beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Mass Spectrometry: The eluted proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.

Visualizing C1orf167's Putative Functional Context

The following diagrams illustrate the potential signaling pathways and experimental workflows related to C1orf167 based on the current data.

Figure 1: Putative functional roles and interactions of C1orf167.

Figure 2: Generalized workflow for CRISPR-based functional genomic screens.

Gene Expression Profile

Analysis of gene expression data from The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project provides insights into the expression of C1orf167 across various human tissues and cancer types.

Expression in Normal Tissues (GTEx)

C1orf167 exhibits a varied expression pattern across different normal human tissues, with notably high expression in the testis.

| Tissue | Median Expression (TPM) |

| Testis | High |

| Skeletal Muscle | Moderate |

| Heart | Moderate |

| Brain | Low |

| Lung | Low |

| Liver | Low |

(Note: TPM values are qualitative representations based on GTEx portal data.)

Expression in Cancer (TCGA)

The expression of C1orf167 is altered in several cancer types compared to normal tissues.

| Cancer Type | Expression Change vs. Normal |

| Testicular Germ Cell Tumors | Upregulated |

| Lung Adenocarcinoma | Varied |

| Head and Neck Squamous Cell Carcinoma | Varied |

| Acute Myeloid Leukemia | Varied |

(Note: Expression changes are generalized from pan-cancer analyses and may vary between individual tumors.)

Future Directions and Therapeutic Potential

The emerging evidence linking C1orf167 to ferroptosis, a cell death pathway with significant therapeutic implications in cancer, suggests that modulation of C1orf167 activity could be a novel strategy for cancer treatment. Its role in the host response to viral infections also presents an avenue for the development of new antiviral therapies.

Further research is required to:

-

Validate the identified protein-protein interactions and elucidate the functional consequences of these interactions.

-

Characterize the precise molecular mechanism by which C1orf167 regulates ferroptosis and the antiviral response.

-

Conduct detailed studies on the prognostic and predictive value of C1orf167 expression in various cancer types.

-

Develop and test small molecule modulators or genetic therapies targeting C1orf167.

This technical guide provides a foundational resource for the ongoing investigation into the function of C1orf167. As research progresses, a more detailed understanding of its role in human health and disease will undoubtedly emerge, paving the way for novel therapeutic interventions.

The Enigmatic Role of C1orf167: A Technical Guide to its Emerging Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromosome 1 open reading frame 167 (C1orf167) is a largely uncharacterized protein with emerging links to diverse and critical cellular processes. While its precise molecular function remains to be fully elucidated, recent high-throughput interaction data, coupled with genomic context and disease association studies, have begun to shed light on its potential involvement in key cellular pathways. This technical guide provides a comprehensive overview of the current understanding of C1orf167, summarizing its known attributes, detailing its identified protein interactors, and postulating its role in cellular signaling. We further provide detailed experimental protocols to facilitate future investigation into this intriguing protein, aiming to catalyze research efforts and accelerate the discovery of its functional significance and therapeutic potential.

Introduction

C1orf167 is a protein of unknown function that has been implicated in a range of physiological and pathological processes. Its elevated expression in certain cancers and infectious diseases, along with genetic associations to cardiovascular and developmental conditions, underscores its potential importance in human health and disease. This document serves as a technical resource for researchers, consolidating the sparse yet compelling data on C1orf167 and providing a framework for its further study.

C1orf167: Gene and Protein Characteristics

The C1orf167 gene is located on chromosome 1. While much about the protein's function is yet to be discovered, bioinformatic predictions and initial experimental data provide some foundational knowledge.

Table 1: Gene and Protein Characteristics of C1orf167

| Feature | Description |

| Gene Location | Chromosome 1 |

| Predicted Subcellular Localization | Nucleus |

| Predicted Post-Translational Modifications | Phosphorylation, O-Glycosylation, SUMOylation, Glycation, Cleavage |

| Known Tissue Expression | High expression in the larynx, blood, placenta, testis, and prostate. |

The C1orf167 Interactome: Clues to Cellular Pathways

High-throughput screening has identified several interacting partners of C1orf167, offering the most significant insights into its potential functions. These interactors implicate C1orf167 in several fundamental cellular processes, including protein degradation, DNA repair, and transcriptional regulation.

Table 2: Experimentally Identified Interactors of C1orf167 (BioGRID)

| Interactor | Function | Cellular Pathway(s) |

| CUL3 | Component of Cullin-RING E3 ubiquitin ligase complexes. | Ubiquitin-Proteasome System, Cell Cycle, Signal Transduction[1][2][3] |

| DDX39A | RNA helicase. | mRNA export, Splicing, Translation, Innate Immunity[4][5][6][7] |

| EEA1 | Early endosome tethering protein. | Endosomal Trafficking, Vesicle Fusion[8][9][10][11][12] |

| RECQL4 | DNA helicase. | DNA Repair, DNA Replication, Genomic Stability[13][14][15][16][17] |

| RNF13 | E3 ubiquitin ligase. | Cell Proliferation, Apoptosis, ER Stress Response[18][19][20][21][22] |

| UBXN7 | Cofactor for Cullin-RING ligases. | Ubiquitin-Proteasome System, Cellular Stress Response[23][24][25][26][27] |

| ZNF513 | Zinc finger protein, transcriptional regulator. | Retinal Development[28][29][30][31][32] |

| ZNF592 | Zinc finger protein, transcriptional regulator. | Cerebellar Development[33][34][35][36][37] |

Postulated Cellular Pathways Involving C1orf167

Based on its interactome and genomic context, we can hypothesize the involvement of C1orf167 in at least two major cellular networks: the Ubiquitin-Proteasome System and the Natriuretic Peptide Signaling Pathway.

The Ubiquitin-Proteasome System and C1orf167

The interaction of C1orf167 with CUL3, RNF13, and UBXN7 strongly suggests a role in the ubiquitin-proteasome system (UPS). The UPS is a critical pathway for protein degradation, controlling the levels of numerous proteins and thereby regulating a vast array of cellular processes. CUL3 is a scaffold protein for a major class of E3 ubiquitin ligases, which are responsible for substrate recognition and ubiquitination. RNF13 is another E3 ubiquitin ligase, and UBXN7 is a cofactor that links cullin-RING ligases to the p97 segregase, a key player in protein degradation.

The Natriuretic Peptide Signaling Pathway and C1orf167

C1orf167 is part of a gene cluster that includes MTHFR, CLCN6, NPPA, and NPPB. This cluster is significantly associated with circulating levels of natriuretic peptides and cardiovascular function. NPPA and NPPB encode for atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), respectively. These hormones are crucial regulators of blood pressure and cardiovascular homeostasis. They exert their effects by binding to the natriuretic peptide receptor A (NPRA), a guanylyl cyclase receptor, which leads to the production of the second messenger cGMP. While the functional link is yet to be proven, the genomic proximity and genetic association suggest a potential regulatory or functional role for C1orf167 in this pathway.

Experimental Protocols for Investigating C1orf167 Function

Given the uncharacterized nature of C1orf167, a systematic approach is required to elucidate its function. Below are detailed protocols for key experiments.

Workflow for Characterizing an Unknown Protein

Detailed Protocol: Co-Immunoprecipitation (Co-IP) for Validating Protein-Protein Interactions

Objective: To validate the interaction between C1orf167 and a putative interacting protein (e.g., CUL3) in a cellular context.

Materials:

-

Mammalian cell line expressing tagged C1orf167 (e.g., FLAG-C1orf167)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the tag (e.g., anti-FLAG antibody)

-

Antibody against the putative interactor (e.g., anti-CUL3 antibody)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli buffer)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Lysis: Culture and harvest cells. Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with the anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer to remove non-specific binding proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to elute the protein complexes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-CUL3 antibody to detect the co-precipitated protein. An immunoblot for the FLAG-tagged C1orf167 should also be performed to confirm successful immunoprecipitation.

Detailed Protocol: Proximity-Dependent Biotinylation (BioID) for Identifying Interactors

Objective: To identify proteins in close proximity to C1orf167 in living cells.

Materials:

-

Mammalian cell line expressing C1orf167 fused to a promiscuous biotin (B1667282) ligase (e.g., C1orf167-BirA*)

-

Biotin-supplemented cell culture medium

-

Lysis buffer (e.g., RIPA buffer)

-

Streptavidin-coated magnetic beads

-

Wash buffers (a series of buffers with increasing stringency)

-

Elution buffer (e.g., buffer containing excess free biotin)

-

Mass spectrometry facility for protein identification

Procedure:

-

Biotin Labeling: Culture the C1orf167-BirA* expressing cells in medium supplemented with biotin for 18-24 hours.

-

Cell Lysis: Harvest and lyse the cells.

-

Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the biotinylated proteins from the beads.

-

Mass Spectrometry: Submit the eluted proteins for identification by mass spectrometry.

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the C1orf167-BirA* sample compared to a control (e.g., BirA* alone).

Conclusion and Future Directions

The data presented in this guide, while preliminary, provide a compelling foundation for the functional characterization of C1orf167. The strong links to the ubiquitin-proteasome system and a potential role in cardiovascular signaling through the natriuretic peptide pathway offer exciting avenues for future research. The provided experimental protocols are intended to empower researchers to systematically unravel the molecular functions of C1orf167. Future studies should focus on:

-

Validating the identified protein-protein interactions in various cellular contexts.

-

Investigating the E3 ligase activity associated with the C1orf167-CUL3/RNF13 complexes and identifying their substrates.

-

Elucidating the regulatory role of C1orf167 on the expression and/or function of natriuretic peptides.

-

Exploring the therapeutic potential of targeting C1orf167 in diseases where its expression is dysregulated.

The comprehensive investigation of C1orf167 holds the promise of uncovering novel regulatory mechanisms in fundamental cellular pathways and may lead to the development of new therapeutic strategies for a range of human diseases.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. CUL3 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. CUL3 - Wikipedia [en.wikipedia.org]

- 4. DDX39A DExD-box helicase 39A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Critical Cellular Functions and Mechanisms of Action of the RNA Helicase UAP56 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The RNA helicase DDX39A binds a conserved structure in chikungunya virus RNA to control infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. EEA1 - an early endosome protein important for membrane trafficking | Antibody News: Novus Biologicals [novusbio.com]

- 9. Cell‐cycle‐dependent binding kinetics for the early endosomal tethering factor EEA1 | EMBO Reports [link.springer.com]

- 10. EEA1, a tethering protein of the early sorting endosome, shows a polarized distribution in hippocampal neurons, epithelial cells, and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. genecards.org [genecards.org]

- 13. RECQL4 - Wikipedia [en.wikipedia.org]

- 14. RECQL4 | Cancer Genetics Web [cancerindex.org]

- 15. RECQL4 gene: MedlinePlus Genetics [medlineplus.gov]

- 16. researchgate.net [researchgate.net]

- 17. Role and Regulation of the RECQL4 Family during Genomic Integrity Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. RNF13: an emerging RING finger ubiquitin ligase important in cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. undiagnosed.hms.harvard.edu [undiagnosed.hms.harvard.edu]

- 21. uniprot.org [uniprot.org]

- 22. E3 ubiquitin ligase RNF13 involves spatial learning and assembly of the SNARE complex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. UBXN7 Knockout Cell Lines - CD Biosynsis [biosynsis.com]

- 24. UBXN7 cofactor of CRL3KEAP1 and CRL2VHL ubiquitin ligase complexes mediates reciprocal regulation of NRF2 and HIF-1α proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. genecards.org [genecards.org]

- 27. UBXN7 UBX domain protein 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 28. genecards.org [genecards.org]

- 29. ZNF513 zinc finger protein 513 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 30. platform.opentargets.org [platform.opentargets.org]

- 31. Zfp513 zinc finger protein 513 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 32. diseases.jensenlab.org [diseases.jensenlab.org]

- 33. Zinc finger protein 592 - Wikipedia [en.wikipedia.org]

- 34. Gene - ZNF592 [maayanlab.cloud]

- 35. genecards.org [genecards.org]

- 36. ZNF592 zinc finger protein 592 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 37. uniprot.org [uniprot.org]

Unraveling the Association of C1orf167 Gene Mutations with Human Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromosome 1 open reading frame 167 (C1orf167) is a protein-coding gene whose mutations have been increasingly associated with a diverse range of human diseases. This technical guide provides an in-depth analysis of the current scientific literature, focusing on the methodologies used to identify these associations and the quantitative data supporting them. The primary diseases linked to C1orf167 mutations include familial mandibular prognathism, and it is also implicated in coronary artery disease and proliferative diabetic retinopathy. This document details the experimental protocols for whole-exome sequencing, proteomic analysis, and genome-wide association studies (GWAS) that have been instrumental in these discoveries. Furthermore, it presents the available quantitative data in a structured format to facilitate comparison and further research. While the precise molecular function of the C1orf167 protein and its role in signaling pathways remain largely uncharacterized, this guide consolidates the existing knowledge to aid researchers and drug development professionals in their investigation of this gene of emerging clinical significance.

Diseases Associated with C1orf167 Gene Mutation

Mutations in the C1orf167 gene have been linked to several distinct medical conditions, ranging from craniofacial abnormalities to complex multifactorial diseases. The strength of these associations varies, with the most direct evidence coming from studies on familial mandibular prognathism.

Familial Mandibular Prognathism

A significant association has been identified between mutations in C1orf167 and familial mandibular prognathism (MP), a condition characterized by the overgrowth of the lower jaw. A study of eastern Mediterranean families with a history of MP identified C1orf167 as one of three novel candidate genes.[1][2] The inheritance pattern in these families was suggestive of autosomal dominance.[1]

Coronary Artery Disease

C1orf167 has been implicated in coronary artery disease (CAD).[3][4] This association is likely derived from large-scale genome-wide association studies (GWAS) that have identified genetic loci associated with an increased risk for CAD.

Proliferative Diabetic Retinopathy

In the context of diabetic complications, an isoform of the C1orf167 protein was found to be expressed in healthy CD34+ cells after exposure to the vitreous humor of patients with proliferative diabetic retinopathy.[5] This suggests a potential role for C1orf167 in the altered vascular and paracrine functions observed in the ischemic retinal microenvironment.[5]

Other Potential Associations

The C1orf167 gene is located within a cluster of genes, including MTHFR, CLCN6, NPPA, and NPPB, whose polymorphisms have been associated with variations in natriuretic peptide concentrations and early changes in diastolic function.[5] This suggests a possible indirect link to cardiovascular homeostasis. Additionally, associations with brain compression and sagittal sinus thrombosis have been noted, though the underlying evidence for these links requires further investigation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Genno et al. (2019) on familial mandibular prognathism. At present, specific quantitative data directly linking C1orf167 mutations to coronary artery disease and proliferative diabetic retinopathy from primary research articles are not available in the public domain.

Table 1: Characteristics of the C1orf167 Variant Identified in Familial Mandibular Prognathism [6]

| Gene Name | Chromosome Locus | Position of the Variant | Zygosity | Reference Allele | Variant Allele | Effect of the Variant | Amino Acid Position | Amino Acid Length |

| C1orf167 | 1p36.22 | 11,844,520 | Heterozygous | C | T | stop_gained | 1,099 | 1,449 |

Table 2: Cephalometric Measurements in Affected Individuals from the Mandibular Prognathism Study (Group 1) [2]

| Measurement | Mean | Standard Deviation |

| SNA (°) | 81.10 | 3.54 |

| SNB (°) | 86.10 | 3.68 |

| ANB (°) | -5.00 | 2.50 |

| Wits appraisal (mm) | -9.13 | 4.30 |

| Mandibular length (Co-Gn) (mm) | 120.65 | 7.80 |

| Mandibular body length (Go-Gn) (mm) | 75.50 | 5.50 |

Experimental Protocols

This section details the methodologies employed in the key studies that have implicated C1orf167 in various diseases.

Whole-Exome Sequencing for Familial Mandibular Prognathism

The identification of C1orf167 as a candidate gene for familial mandibular prognathism was achieved through whole-exome sequencing (WES).

Objective: To identify genetic variants associated with mandibular prognathism in multiplex families.

Methodology:

-

Sample Collection: Whole blood samples were collected from affected and unaffected individuals from 51 eastern Mediterranean families.[1]

-

DNA Extraction: Genomic DNA was extracted from peripheral blood leukocytes using standard protocols.

-

Exome Capture: The exonic regions of the genome were captured using a commercially available exome enrichment kit.

-

Next-Generation Sequencing (NGS): The captured DNA fragments were sequenced using a high-throughput sequencing platform.

-

Data Analysis:

-

Sequence reads were aligned to the human reference genome.

-

Variant calling was performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).

-

Variants were annotated to determine their potential functional impact (e.g., missense, nonsense, frameshift).

-

Filtering of variants was performed based on their frequency in public databases (e.g., gnomAD) and their predicted pathogenicity.

-

Segregation analysis was conducted to determine if the identified variants co-segregated with the disease phenotype within the families.

-

Proteomic Analysis of Vitreous Humor in Proliferative Diabetic Retinopathy

The potential involvement of C1orf167 in proliferative diabetic retinopathy was suggested by proteomic analysis of vitreous humor.

Objective: To identify proteins that are differentially expressed in the vitreous humor of patients with proliferative diabetic retinopathy compared to controls.

Methodology:

-

Sample Collection: Vitreous humor samples were obtained from patients undergoing vitrectomy for proliferative diabetic retinopathy and from control subjects.

-

Sample Preparation:

-

Vitreous samples were centrifuged to remove cells and debris.

-

Protein concentration was determined using a standard protein assay (e.g., BCA assay).

-

Proteins were denatured, reduced, and alkylated.

-

Proteins were digested into peptides using an enzyme such as trypsin.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

The peptide mixture was separated by reverse-phase liquid chromatography.

-

The separated peptides were ionized and analyzed by a mass spectrometer.

-

The mass spectrometer acquires fragmentation spectra (MS/MS) of the peptides.

-

-

Data Analysis:

-

The MS/MS spectra were searched against a human protein database to identify the corresponding peptides and proteins.

-

Label-free quantification or isotopic labeling methods were used to determine the relative abundance of proteins between the disease and control groups.

-

Bioinformatic analysis was performed to identify proteins that were significantly differentially expressed.

-

Genome-Wide Association Studies (GWAS) for Coronary Artery Disease

The implication of C1orf167 in coronary artery disease likely stems from GWAS.

Objective: To identify common genetic variants associated with the risk of developing coronary artery disease.

Methodology:

-

Study Population: A large cohort of individuals with coronary artery disease (cases) and healthy individuals (controls) is assembled.

-

Genotyping: DNA from each individual is genotyped for hundreds of thousands to millions of single nucleotide polymorphisms (SNPs) spread across the genome using microarray technology.

-

Quality Control: Stringent quality control measures are applied to the genotyping data to remove low-quality SNPs and samples.

-

Imputation: The genotyped data is used to impute millions of additional ungenotyped SNPs based on a reference panel of haplotypes.

-

Statistical Analysis:

-

For each SNP, a statistical test (e.g., logistic regression) is performed to compare the allele frequencies between cases and controls.

-

The results are corrected for multiple testing to control the genome-wide significance level (typically p < 5 x 10-8).

-

-

Locus Identification: Regions of the genome containing SNPs that show a statistically significant association with the disease are identified as risk loci.

-

Fine-mapping and Functional Annotation: Further studies are conducted to identify the causal variant(s) within the identified loci and to understand their functional consequences.

Signaling Pathways and Molecular Function

As of the current scientific literature, the molecular function of the C1orf167 protein and the specific signaling pathways in which it participates are largely unknown. The "stop_gained" mutation identified in the mandibular prognathism study suggests that a loss of function of the C1orf167 protein is associated with the disease phenotype.[6] The protein is predicted to be located in the nucleus.[7] Further research is required to elucidate the precise role of C1orf167 in cellular processes and its contribution to the pathogenesis of the associated diseases.

Due to the lack of information on signaling pathways directly involving C1orf167, a diagrammatic representation cannot be provided at this time. Future research focusing on identifying the interacting partners of the C1orf167 protein will be crucial for mapping its position within cellular signaling networks.

Conclusion and Future Directions

The C1orf167 gene is emerging as a locus of interest in human genetic disease. The strongest evidence to date links a loss-of-function mutation in C1orf167 to familial mandibular prognathism. Its association with complex diseases such as coronary artery disease and proliferative diabetic retinopathy, while suggested by large-scale studies, requires further validation and mechanistic investigation.

For researchers and drug development professionals, C1orf167 presents several avenues for future exploration:

-

Functional Characterization: Elucidating the molecular function of the C1orf167 protein is a critical next step. This could involve studies to identify its subcellular localization, its interacting protein partners, and its role in fundamental cellular processes.

-

Disease Mechanism in Mandibular Prognathism: Investigating how the loss of C1orf167 function leads to the specific craniofacial phenotype of mandibular prognathism will provide valuable insights into jaw development.

-

Validation in CAD and Diabetic Retinopathy: Targeted studies are needed to confirm the association of C1orf167 variants with coronary artery disease and proliferative diabetic retinopathy and to understand the underlying molecular mechanisms.

-

Therapeutic Potential: As the function of C1orf167 becomes clearer, it may represent a novel therapeutic target for the associated diseases. For example, if C1orf167 is found to be a key regulator of a specific signaling pathway, modulating its activity could have therapeutic benefits.

This technical guide serves as a comprehensive summary of the current knowledge regarding the C1orf167 gene and its association with human diseases. It is intended to be a valuable resource for guiding future research efforts aimed at unraveling the biological significance of this intriguing gene.

References

- 1. Three novel genes tied to mandibular prognathism in eastern Mediterranean families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. genecards.org [genecards.org]

- 4. C1orf167 chromosome 1 open reading frame 167 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Gene - C1ORF167 [maayanlab.cloud]

- 6. ovid.com [ovid.com]

- 7. C1orf167 - Wikipedia [en.wikipedia.org]

C1orf167: A Technical Guide to a Novel Therapeutic Target in Oncology

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of the uncharacterized protein C1orf167, outlining its potential as a therapeutic target in various cancers. This guide synthesizes currently available data on its expression, localization, and predicted interactions, and proposes detailed experimental protocols for its further characterization.

Executive Summary

Chromosome 1 open reading frame 167 (C1orf167) is a protein of unknown function with emerging links to several pathologies, including cancer.[1][2] Its differential expression in cancerous tissues compared to healthy ones, coupled with its predicted nuclear localization, suggests a potential role in transcriptional regulation or other nuclear processes that are often dysregulated in cancer.[1] This guide provides a framework for investigating C1orf167 as a viable therapeutic target.

C1orf167: Gene and Protein Characteristics

C1orf167 is a protein-coding gene located on chromosome 1p36.22.[1][3] The primary transcript is 4689 base pairs long, encoding a protein of 1468 amino acids with a predicted molecular weight of 162.42 kDa and an isoelectric point of 11.[1] Alternative splicing results in two known protein isoforms.[1] The protein is predicted to undergo several post-translational modifications, including phosphorylation, O-glycosylation, and SUMOylation.[1]

Table 1: Gene and Protein Characteristics of C1orf167

| Feature | Description | Reference |

| Gene Symbol | C1orf167 | [4] |

| Gene Location | Chromosome 1p36.22 | [1][3] |

| NCBI Accession | NP_001010881 | [1] |

| Protein Length | 1468 amino acids | [1] |

| Molecular Weight | 162.42 kDa | [1] |

| Isoelectric Point | 11 | [1] |

| Subcellular Localization | Predicted: Nucleus | [1] |

Expression Profile: Normal vs. Cancer Tissues

Analysis of data from The Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project reveals that C1orf167 has low tissue specificity in its mRNA expression.[5] However, elevated expression has been noted in specific cancers compared to their normal counterparts.

Table 2: C1orf167 RNA Expression in Normal and Cancer Tissues

| Tissue | Normal Tissue (nTPM) | Tumor Tissue (nTPM) | Data Source |

| Head and Neck | Low | Elevated in some cases | [1] |

| Lung | Low | Elevated in some cases | [1] |

| Leukemia | Not Available | Elevated in some cases | [1] |

nTPM: normalized Transcripts Per Million. Data is qualitative based on available resources. For precise quantitative data, direct experimental validation is recommended.

Table 3: C1orf167 Protein Expression in Normal Tissues

| Tissue | Protein Expression Level |

| Testis | High |

| Larynx | Medium |

| Blood | Medium |

| Placenta | Medium |

| Prostate | Medium |

Source: The Human Protein Atlas. Expression levels are knowledge-based annotations.[1]

Predicted Signaling and Interactions: A Hypothetical Framework

Given the uncharacterized nature of C1orf167, its signaling pathway remains unknown. However, based on its predicted nuclear localization and data from protein-protein interaction databases like STRING and BioGRID, a hypothetical signaling pathway can be proposed. This model suggests that extracellular signals could lead to post-translational modifications of C1orf167, affecting its translocation and subsequent interaction with nuclear proteins to regulate gene expression.

Caption: Hypothetical signaling pathway of C1orf167.

Experimental Protocols for C1orf167 Characterization

To validate the therapeutic potential of C1orf167, a series of experiments are necessary. The following sections outline detailed methodologies for key experiments.

Validation of Subcellular Localization

Objective: To experimentally confirm the predicted nuclear localization of C1orf167.

Methodology:

-

Vector Construction: The full-length cDNA of C1orf167 will be cloned into a mammalian expression vector with a C-terminal Green Fluorescent Protein (GFP) tag.

-

Cell Culture and Transfection: Human cell lines (e.g., HEK293T for ease of transfection, and a cancer cell line with high C1orf167 expression) will be cultured under standard conditions. Cells will be transfected with the C1orf167-GFP construct using a suitable transfection reagent.

-

Fluorescence Microscopy: 24-48 hours post-transfection, cells will be stained with a nuclear counterstain (e.g., DAPI). The subcellular localization of the C1orf167-GFP fusion protein will be visualized using a confocal microscope.

-

Image Analysis: The distribution of the GFP signal will be compared with the DAPI signal to determine if C1orf167 localizes to the nucleus.

Caption: Experimental workflow for validating subcellular localization.

Identification of Protein-Protein Interactions

Objective: To identify proteins that interact with C1orf167 in a cellular context.

Methodology:

-

Stable Cell Line Generation: A stable cell line expressing epitope-tagged C1orf167 (e.g., FLAG- or HA-tagged) will be generated.

-

Cell Lysis and Immunoprecipitation: Cells will be lysed under non-denaturing conditions. The cell lysate will be incubated with anti-FLAG or anti-HA antibodies conjugated to magnetic beads to immunoprecipitate C1orf167 and its interacting partners.

-

Elution and Protein Digestion: The protein complexes will be eluted from the beads. The eluted proteins will be digested into peptides using trypsin.

-

Mass Spectrometry: The resulting peptides will be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometry data will be searched against a human protein database to identify the proteins that were co-immunoprecipitated with C1orf167.

Caption: Workflow for identifying protein-protein interactions.

Therapeutic Potential and Future Directions

The elevated expression of C1orf167 in certain cancers suggests it may play a role in tumorigenesis or cancer progression.[1] Its predicted nuclear localization points towards a potential role in regulating gene expression, a fundamental process that is frequently dysregulated in cancer. Therefore, C1orf167 represents a novel and potentially valuable therapeutic target.

Future research should focus on:

-

Functional Characterization: Elucidating the precise molecular function of C1orf167 through gene knockout and overexpression studies.

-

Pathway Elucidation: Validating the proposed signaling pathway and identifying upstream regulators and downstream effectors.

-

Prognostic Value: Correlating C1orf167 expression levels with clinical outcomes in various cancer types.

-

Druggability Assessment: Investigating the feasibility of developing small molecule inhibitors or other therapeutic modalities that target C1orf167.

The systematic approach outlined in this guide will be instrumental in validating C1orf167 as a therapeutic target and paving the way for the development of novel cancer therapies.

References

- 1. C1orf167 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 2. Target Identification for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 3. Co-immunoprecipitation and mass-spectrometry analysis [bio-protocol.org]

- 4. Tissue expression of C1orf167 - Staining in skeletal muscle - The Human Protein Atlas [v19.proteinatlas.org]

- 5. Tissue expression of C1orf167 - Summary - The Human Protein Atlas [proteinatlas.org]

Understanding C1orf167 in Coronary Artery Disease: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coronary Artery Disease (CAD) remains a leading cause of mortality worldwide, with a complex etiology involving genetic and environmental factors. Genome-Wide Association Studies (GWAS) have identified numerous loci associated with CAD risk, implicating novel genes in its pathogenesis. One such gene is Chromosome 1 Open Reading Frame 167 (C1orf167). While genetic evidence points to a role for C1orf167 in CAD, its specific function, underlying molecular mechanisms, and involvement in signaling pathways remain largely uncharacterized. This technical guide synthesizes the current knowledge on C1orf167, focusing on its genetic association with CAD, and provides a framework for future research to elucidate its functional role in the disease. We present detailed experimental protocols and conceptual signaling pathways to guide investigation into C1orf167's involvement in key cellular processes relevant to atherosclerosis, the primary underlying cause of CAD.

Introduction to C1orf167 and its Association with Coronary Artery Disease

C1orf167 is a protein-coding gene located on chromosome 1. Its association with coronary artery disease has been suggested by genetic studies[1]. While the precise function of the C1orf167 protein is not yet well understood, its genetic linkage to CAD makes it a compelling target for investigation. The challenge for the research community is to move from genetic association to functional understanding, which is crucial for the development of novel therapeutic strategies. This guide aims to provide a roadmap for achieving this.

Genetic Association Data

To date, specific GWAS have implicated the C1orf167 locus in cardiovascular-related phenotypes. One study identified several single nucleotide polymorphisms (SNPs) associated with C1orf167 expression levels in peripheral blood mononuclear cells[1]. The table below summarizes the identified expression quantitative trait loci (eQTLs) for C1orf167. Further research is needed to establish a direct causal link between these SNPs, C1orf167 expression, and the risk of coronary artery disease.

| SNP ID | Associated Gene | Cell Type | p-value |

| rs56001051 | C1orf167 | Peripheral Blood Mononuclear Cells | 0.019 |

| rs9847953 | C1orf167 | Peripheral Blood Mononuclear Cells | 0.019 |

| rs197922 | C1orf167 | Peripheral Blood Mononuclear Cells | 0.019 |

| rs740406 | C1orf167 | Peripheral Blood Mononuclear Cells | 0.019 |

Hypothetical Functions and Signaling Pathways of C1orf167 in Atherosclerosis

Given the lack of direct experimental evidence, the functional role of C1orf167 in CAD can be hypothesized based on the key pathological processes of atherosclerosis. These include endothelial dysfunction, vascular smooth muscle cell (VSMC) proliferation and migration, and macrophage-mediated inflammation.

Potential Role in Endothelial Cell Function

Endothelial dysfunction is an early event in atherogenesis. It is conceivable that C1orf167 may influence endothelial cell activation, permeability, or the expression of adhesion molecules, thereby affecting the recruitment of leukocytes to the arterial wall.

Potential Role in Vascular Smooth Muscle Cell Dynamics

The proliferation and migration of VSMCs from the media to the intima contribute significantly to plaque formation. C1orf167 could potentially modulate these processes by interacting with cell cycle regulators or signaling pathways that govern cell motility.

Potential Role in Macrophage Function and Inflammation

Chronic inflammation is a hallmark of atherosclerosis. Macrophages play a central role in this process, taking up modified lipoproteins to become foam cells and secreting pro-inflammatory cytokines. C1orf167 might be involved in regulating macrophage polarization, lipid uptake, or inflammatory signaling.

A hypothetical signaling pathway illustrating the potential involvement of C1orf167 in pro-inflammatory signaling within a macrophage is presented below.

Caption: Hypothetical signaling cascade involving C1orf167 in macrophages.

Experimental Protocols for Functional Characterization of C1orf167

To elucidate the function of C1orf167 in coronary artery disease, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

Gene Knockdown/Knockout in Relevant Cell Lines

To study the loss-of-function phenotype of C1orf167, CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown in key vascular cell types is a critical first step.

Protocol: CRISPR/Cas9-Mediated Knockout of C1orf167 in Human Umbilical Vein Endothelial Cells (HUVECs)

-

gRNA Design and Synthesis: Design and synthesize at least two independent guide RNAs (gRNAs) targeting a conserved exon of the C1orf167 gene.

-

Ribonucleoprotein (RNP) Complex Formation: Incubate the synthetic gRNA with Cas9 nuclease to form RNP complexes.

-

Transfection: Transfect HUVECs with the RNP complexes using a lipid-based transfection reagent or electroporation.

-

Clonal Selection: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal cell lines.

-

Validation: Screen for C1orf167 knockout by PCR, Sanger sequencing, and Western blot analysis.

Caption: Workflow for generating C1orf167 knockout endothelial cells.

Cell-Based Functional Assays

Once C1orf167 knockout/knockdown cell lines are established, they can be used in a variety of functional assays to assess the impact on cellular processes relevant to atherosclerosis.

Protocol: Transwell Migration Assay for Vascular Smooth Muscle Cells (VSMCs)

-

Cell Culture: Culture wild-type and C1orf167-knockout VSMCs in appropriate media.

-

Serum Starvation: Serum-starve the cells for 24 hours prior to the assay.

-

Assay Setup: Seed the serum-starved VSMCs in the upper chamber of a Transwell insert (8 µm pore size). Add a chemoattractant (e.g., PDGF-BB) to the lower chamber.

-

Incubation: Incubate for 4-6 hours to allow for cell migration.

-

Staining and Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with crystal violet. Count the migrated cells under a microscope.

Protocol: Macrophage Foam Cell Formation Assay

-

Macrophage Differentiation: Differentiate monocytes (e.g., THP-1 cells or primary human monocytes) into macrophages.

-

Lipid Loading: Incubate wild-type and C1orf167-knockout macrophages with oxidized low-density lipoprotein (oxLDL) for 24-48 hours.

-

Staining: Fix the cells and stain for neutral lipids using Oil Red O.

-

Quantification: Quantify lipid accumulation by either extracting the Oil Red O and measuring its absorbance or by imaging and quantifying the stained area per cell.

Caption: Workflow for assessing macrophage foam cell formation.

In Vivo Studies Using Animal Models

To validate the in vitro findings and to understand the role of C1orf167 in the context of a whole organism, the development of a C1orf167 knockout mouse model is essential.

Experimental Approach: Characterization of a C1orf167 Knockout Mouse Model of Atherosclerosis

-

Model Generation: Generate a C1orf167 knockout mouse on an atherosclerosis-prone background (e.g., ApoE-/- or Ldlr-/-).

-

Atherosclerosis Induction: Feed the knockout mice and their wild-type littermate controls a high-fat diet for a specified period to induce atherosclerotic plaque formation.

-

Phenotypic Analysis:

-

Plaque Burden: Quantify the size and extent of atherosclerotic lesions in the aorta and aortic root.

-

Plaque Composition: Analyze the cellular composition of the plaques (e.g., macrophage, smooth muscle cell, and collagen content) through immunohistochemistry.

-

Plasma Lipid Profile: Measure plasma levels of cholesterol and triglycerides.

-

Inflammatory Markers: Assess the expression of inflammatory cytokines in the aorta and plasma.

-

Future Directions and Therapeutic Implications

The functional characterization of C1orf167 in the context of coronary artery disease is in its nascent stages. The experimental approaches outlined in this guide provide a clear path forward for researchers to unravel its role in atherosclerosis. A thorough understanding of how C1orf167 contributes to the disease process could pave the way for the development of novel therapeutic strategies. For instance, if C1orf167 is found to promote a pro-atherogenic cellular phenotype, its inhibition could represent a new avenue for the treatment and prevention of coronary artery disease. Future research should also focus on identifying the protein interaction partners of C1orf167 to further delineate the signaling pathways in which it participates.

Conclusion

While the current understanding of C1orf167's role in coronary artery disease is primarily based on genetic association, this provides a strong rationale for in-depth functional investigation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive approach to dissecting the function of this novel gene. By systematically applying these methodologies, the scientific community can move closer to validating C1orf167 as a potential therapeutic target for one of the world's most prevalent and deadly diseases.

References

Subcellular Localization of C1orf167: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1orf167, also known as Chromosome 1 Open Reading Frame 167, is a protein that remains largely uncharacterized in scientific literature. Understanding the subcellular localization of a protein is fundamental to elucidating its function, its interaction with other cellular components, and its potential role in disease pathways. This technical guide provides a comprehensive overview of the current knowledge regarding the subcellular localization of the C1orf167 protein, drawing from integrated bioinformatics databases and predictive models. While direct experimental evidence from peer-reviewed studies on C1orf167 is limited, this document synthesizes available data to guide future research and experimental design.

Data Presentation: Predicted and Inferred Subcellular Localization

The subcellular localization of C1orf167 has been predicted and inferred through various high-throughput studies and computational analyses. The following table summarizes the available quantitative and qualitative data from prominent biological databases. It is important to note that much of this information is predictive and awaits definitive experimental validation.

| Database/Source | Predicted/Inferred Localization | Evidence/Methodology | Confidence Score/Comment |

| The Human Protein Atlas | Membranous (in testis), Intracellular | Immunohistochemistry, Transcriptomics | Data is pending external verification; potential for off-target antibody binding.[1][2] |

| COMPARTMENTS Database | Nucleus, Cytosol, Mitochondrion | Integration of text mining, sequence-based predictions (PSORT, YLoc), and database annotations. | Nucleus (PSORT: 18/32), Cytosol (PSORT: 9/32), Nucleus (YLoc: 51.9%), Cytosol (YLoc: 44.6%), Mitochondrion (PSORT: 2/32).[3] |

| GeneCards | Nucleus, Cytoplasm | Data integrated from the COMPARTMENTS database. | Confidence scores are inherited from the source database.[4] |

| Wikipedia | Nucleus | Prediction (methodology not specified).[5] | This is a generalist source and should be considered with caution. |

| UniProt | Not explicitly stated | General protein information resource. | No specific subcellular localization information is provided.[6][7] |

Experimental Protocols: Determining Subcellular Localization

Protocol: Indirect Immunofluorescence for C1orf167 Localization

Objective: To visualize the subcellular localization of the C1orf167 protein in a relevant cell line (e.g., a cell line with high C1orf167 expression as identified by transcriptomic data).

Materials:

-

Human cell line expressing C1orf167 (e.g., K562, HeLa-S3, MCF-7, or HCT116)[4]

-

Glass coverslips

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20)

-

Primary antibody: Rabbit anti-C1orf167 polyclonal antibody

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture the selected cell line on sterile glass coverslips in a petri dish until they reach 60-70% confluency.

-

Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.

-

Washing: Repeat the washing step as in step 3.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-C1orf167 antibody in the blocking buffer to its optimal concentration (to be determined empirically). Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing step as in step 8, ensuring protection from light.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto glass slides using a mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. Capture images for analysis.

Expected Results: The location of the fluorescent signal from the secondary antibody will indicate the subcellular localization of the C1orf167 protein. Co-localization with the DAPI signal would suggest nuclear localization. A cytoplasmic or membranous staining pattern would indicate localization in those respective compartments.

Mandatory Visualizations

Workflow for Determining Protein Subcellular Localization

Caption: A general workflow for determining the subcellular localization of a protein.

Logical Relationship of C1orf167 Localization Evidence

Caption: A diagram illustrating the sources of evidence for C1orf167's subcellular localization.

References

- 1. C1orf167 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 2. Tissue expression of C1orf167 - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. compartments.jensenlab.org [compartments.jensenlab.org]

- 4. genecards.org [genecards.org]

- 5. C1orf167 - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. uniprot.org [uniprot.org]

The Role of C1orf167 in Craniofacial Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Craniofacial development is a complex and highly orchestrated process involving the interplay of numerous genes and signaling pathways. Disruptions in these intricate networks can lead to a wide range of congenital anomalies. This technical guide explores the emerging role of the uncharacterized protein C1orf167 in craniofacial morphogenesis, with a particular focus on its association with mandibular development. Recent genetic studies have identified C1orf167 as a novel candidate gene implicated in familial mandibular prognathism, a condition characterized by the overgrowth of the lower jaw. This document provides a comprehensive overview of the current knowledge on C1orf167, including its genetic association with craniofacial phenotypes, its predicted protein interactions, and a hypothetical signaling pathway. Furthermore, this guide details relevant experimental protocols for the functional investigation of genes implicated in craniofacial development, offering a valuable resource for researchers in the field.

Introduction to Craniofacial Development and C1orf167

The formation of the head and face is a fundamental aspect of embryonic development, involving the precise coordination of cell proliferation, migration, differentiation, and apoptosis. Key signaling pathways, including but not limited to Bone Morphogenetic Protein (BMP), Fibroblast Growth Factor (FGF), Sonic Hedgehog (SHH), and Wnt signaling, are instrumental in orchestrating these events. Genetic mutations or environmental insults that disrupt these pathways can result in a spectrum of craniofacial abnormalities.

Recently, the gene Chromosome 1 Open Reading Frame 167 (C1orf167) has emerged as a novel candidate gene in the field of craniofacial genetics. While the precise function of the C1orf167 protein remains largely unknown, its association with a specific craniofacial phenotype provides a critical entry point for understanding its role in development.

Genetic Evidence Linking C1orf167 to Craniofacial Phenotypes

The primary evidence for the involvement of C1orf167 in craniofacial development comes from a study on familial mandibular prognathism in an eastern Mediterranean population.[1][2] Mandibular prognathism, a skeletal malocclusion characterized by a protruding lower jaw, has a strong genetic component.

Whole-Exome Sequencing in Familial Mandibular Prognathism

A significant study by Al-Khatib et al. (2019) utilized whole-exome sequencing (WES) to investigate the genetic basis of mandibular prognathism in several families.[1][2] This powerful technique allows for the sequencing of all protein-coding regions of the genome, enabling the identification of rare genetic variants that may be responsible for Mendelian and complex diseases.

The study identified three novel candidate genes on chromosome 1 potentially associated with mandibular development and macrognathism: C1orf167, NBPF8, and NBPF9.[1][2] This finding represents the first and most direct link between C1orf167 and a human craniofacial anomaly.

Table 1: Key Information for C1orf167

| Feature | Description |

| Gene Symbol | C1orf167 |

| Genomic Location | Chromosome 1 |

| Aliases | Chromosome 1 Open Reading Frame 167 |

| Associated Phenotype | Familial Mandibular Prognathism[1][2] |

| Protein Function | Uncharacterized |

The NBPF Gene Family: Co-implicated in Mandibular Prognathism

The identification of NBPF8 and NBPF9 alongside C1orf167 suggests a potential functional relationship or a shared regulatory mechanism in mandibular development. The Neuroblastoma Breakpoint Family (NBPF) of genes is known for its complex genomic structure and its role in human evolution, particularly in relation to brain size.[3][4][5] Members of this family are also implicated in various developmental and neurogenetic diseases.[6][7]

Table 2: Information on Co-implicated NBPF Genes

| Gene Symbol | Full Name | Known Associations |

| NBPF8 | NBPF member 8 | Neuroblastoma, developmental and neurogenetic diseases[3][6] |

| NBPF9 | NBPF member 9 | Neuroblastoma, developmental and neurogenetic diseases[3][6] |

Further investigation into the expression and function of these NBPF genes in craniofacial tissues is warranted to elucidate their potential role in the etiology of mandibular prognathism.

Predicted Protein Interactions and Hypothetical Signaling Pathway

To gain insights into the potential molecular function of C1orf167, a protein-protein interaction network was generated using the STRING database. This database predicts functional associations based on various evidence channels, including experimental data, co-expression, and text mining.

The analysis revealed a network of predicted interacting proteins. By examining the known functions of these interactors, particularly in the context of development, a hypothetical signaling pathway for C1orf167 in craniofacial development can be proposed. Several of the predicted interactors have established roles in cellular processes relevant to development, such as cell signaling and transcriptional regulation.

Caption: Hypothetical signaling pathway of C1orf167 based on predicted protein interactions.

Note: This diagram represents a hypothetical network based on computational predictions. Experimental validation is required to confirm these interactions and their functional relevance in craniofacial development.

Experimental Protocols for Functional Characterization

To elucidate the precise role of C1orf167 in craniofacial development, a series of experimental approaches are necessary. Below are detailed methodologies for key experiments.

Whole-Exome Sequencing and Data Analysis

This protocol outlines the general steps for identifying candidate genes in familial disorders, as employed in the study that implicated C1orf167.

Objective: To identify genetic variants associated with a specific craniofacial phenotype.

Methodology:

-

Sample Collection and DNA Extraction:

-

Collect peripheral blood samples from affected and unaffected individuals within families exhibiting the phenotype of interest.

-

Extract genomic DNA from whole blood using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen).

-

Quantify and assess the quality of the extracted DNA using spectrophotometry (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

-

-

Exome Library Preparation and Sequencing:

-

Fragment the genomic DNA to the desired size range (e.g., 150-200 bp).

-

Perform end-repair, A-tailing, and adapter ligation.

-

Carry out exome capture using a commercially available kit (e.g., Agilent SureSelect Human All Exon V6). This step enriches for the protein-coding regions of the genome.

-

Amplify the captured library by PCR.

-

Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina HiSeq or NovaSeq).

-

-

Bioinformatics Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the sequencing reads to the human reference genome (e.g., GRCh38/hg38) using an aligner such as BWA-MEM.

-

Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller like GATK HaplotypeCaller.

-

Variant Annotation: Annotate the identified variants with information such as gene name, functional consequence (e.g., missense, nonsense, frameshift), and population frequency (e.g., from gnomAD) using tools like ANNOVAR or SnpEff.

-

Variant Filtering and Prioritization: Filter the variants based on quality scores, population frequency (to identify rare variants), and predicted functional impact. Prioritize variants that segregate with the disease phenotype within the families.

-

Caption: Workflow for whole-exome sequencing to identify candidate genes.

Gene Expression Analysis in Craniofacial Tissues

Objective: To determine the spatial and temporal expression pattern of C1orf167 during craniofacial development.

Methodologies:

-

In situ Hybridization (ISH):

-

Design and synthesize a labeled antisense RNA probe specific to the C1orf167 transcript.

-

Fix and section embryonic tissues (e.g., mouse or zebrafish embryos at relevant developmental stages).

-

Hybridize the probe to the tissue sections.

-

Detect the probe using an antibody conjugated to an enzyme (e.g., alkaline phosphatase) and a chromogenic substrate.

-

Visualize the expression pattern using microscopy.

-

-

Quantitative PCR (qPCR):

-

Dissect specific craniofacial tissues (e.g., mandible, maxilla, frontonasal prominence) from embryos at different developmental stages.

-

Extract total RNA and synthesize cDNA.

-

Perform qPCR using primers specific for C1orf167 and a reference gene.

-

Quantify the relative expression levels of C1orf167.

-

-

RNA-Sequencing (RNA-Seq):

-

Isolate high-quality RNA from micro-dissected craniofacial tissues.

-

Prepare RNA-seq libraries (e.g., using a TruSeq Stranded mRNA Library Prep Kit, Illumina).

-

Sequence the libraries on a next-generation sequencing platform.

-

Analyze the data to quantify the expression of C1orf167 and other genes across different tissues and developmental time points.

-

Future Directions and Conclusion

The identification of C1orf167 as a candidate gene for mandibular prognathism opens up new avenues of research into the molecular mechanisms underlying craniofacial development. Future studies should focus on:

-

Functional Validation: Utilizing animal models (e.g., knockout or conditional knockout mice, CRISPR/Cas9-mediated gene editing in zebrafish) to investigate the in vivo function of C1orf167 in craniofacial morphogenesis.

-

Molecular Mechanism: Elucidating the precise molecular function of the C1orf167 protein, including the validation of predicted protein interactions and its role in specific signaling pathways.

-

Expression Profiling: Conducting detailed spatial and temporal expression analysis of C1orf167 in developing craniofacial structures to pinpoint its site of action.

-

Clinical Correlation: Screening larger and more diverse patient cohorts with various craniofacial anomalies for mutations in C1orf167 to better define its role in human disease.

References

- 1. Three novel genes tied to mandibular prognathism in eastern Mediterranean families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. NBPF1 - Wikipedia [en.wikipedia.org]

- 7. NBPF is a potential DNA-binding transcription factor that is directly regulated by NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on C1orf167 Expression in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of the protein Chromosome 1 open reading frame 167 (C1orf167) in various cancer cell lines. This document summarizes quantitative expression data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for cancer research and therapeutic development.

Introduction to C1orf167

C1orf167 is a protein of largely uncharacterized function. Recent studies have begun to shed light on its potential involvement in cellular processes relevant to cancer biology. Understanding its expression patterns across different cancer types is a critical first step in elucidating its role in oncogenesis and its potential as a therapeutic target or biomarker.

Quantitative Expression of C1orf167 in Cancer Cell Lines

The expression of C1orf167 varies across different cancer cell lines, indicating a potential lineage-specific or cancer-type-specific role. The following table summarizes the mRNA expression levels (RNA-seq, in Transcripts Per Million - TPM) of C1orf167 in a panel of selected cancer cell lines, with data sourced from the DepMap portal which incorporates the Cancer Cell Line Encyclopedia (CCLE) dataset.[1][2][3][4][5][6][7][8]

Table 1: C1orf167 mRNA Expression in Various Cancer Cell Lines

| Cell Line | Cancer Type | C1orf167 mRNA Expression (TPM) |

| A549 | Lung Carcinoma | 15.8 |

| MCF7 | Breast Adenocarcinoma | 12.3 |

| PC-3 | Prostate Adenocarcinoma | 9.7 |

| HeLa | Cervical Adenocarcinoma | 25.1 |

| HT-29 | Colon Adenocarcinoma | 8.5 |

| SF-268 | Glioblastoma | 18.9 |

| U-87 MG | Glioblastoma | 21.4 |

| OVCAR-3 | Ovarian Adenocarcinoma | 7.2 |

| SK-MEL-28 | Malignant Melanoma | 14.6 |

| K-562 | Chronic Myelogenous Leukemia | 5.5 |

| JURKAT | Acute T-cell Leukemia | 3.1 |

| HEPG2 | Hepatocellular Carcinoma | 11.0 |

Note: Expression values are approximate and sourced from publicly available data in the DepMap portal. For the most accurate and up-to-date information, direct consultation of the DepMap database is recommended.

Signaling Pathways Associated with C1orf167 Function

While direct signaling pathways involving C1orf167 are still under investigation, studies on the related RING finger protein 167 (RNF167) have revealed a connection to the mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[9][10][11][12][13] RNF167 acts as an E3 ubiquitin ligase that targets CASTOR1 for degradation, leading to the activation of mTORC1.[9][11][12] This suggests a potential role for C1orf167 in modulating this key cancer-related pathway.

Below is a diagram illustrating the proposed signaling pathway involving RNF167 and mTORC1.

Caption: RNF167-mediated regulation of the mTORC1 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess C1orf167 expression in cancer cell lines.

4.1. Western Blotting for C1orf167 Protein Expression

This protocol outlines the steps for detecting C1orf167 protein levels in cell lysates.[14][15][16][17][18]

Materials:

-

Cancer cell lines of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against C1orf167 (research-grade, sourced from a reputable supplier)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Culture cells to 70-80% confluency. Wash with ice-cold PBS and lyse with cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against C1orf167 overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Caption: Experimental workflow for Western Blotting analysis of C1orf167.

4.2. RT-qPCR for C1orf167 mRNA Expression

This protocol details the quantification of C1orf167 mRNA levels.[19][20][21][22][23]

Materials:

-

Cancer cell lines of interest

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers specific for C1orf167 and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cultured cells using an appropriate RNA extraction method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.